
クロム(2+);オキシド(トリフェニル)シラン;二水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(triphenylsilyl)chromate: is a chemical compound with the molecular formula ([ (C_6H_5)_3SiO]_2CrO_2)bis(triphenylsilyl) ester chromic acid . This compound is primarily used as a catalyst in various chemical reactions, particularly in the polymerization of ethylene and the oxidation of alcohols to carbonyl compounds .
科学的研究の応用
Chemistry:
Biology and Medicine:
Research Tool: It is used in research to study the mechanisms of oxidation reactions and the behavior of catalysts in polymerization processes.
Industry:
Polymer Production: It is used in the industrial production of polyethylene, a widely used plastic.
作用機序
Target of Action
Chromium(2+);Oxido(Triphenyl)Silane;Dihydrate, also known as Bis(triphenylsilyl)chromate 96, is primarily used as a catalyst in chemical reactions . Its primary targets are the reactants in these reactions, particularly secondary benzylic and allylic trimethylsilyl ethers .
Mode of Action
Bis(triphenylsilyl)chromate 96 interacts with its targets through oxidation reactions . It facilitates the conversion of secondary benzylic and allylic trimethylsilyl ethers to ketones using tert-butyl hydroperoxide . This compound acts as an oxidant, accepting electrons from the reactants and thereby altering their chemical structure .
Biochemical Pathways
The primary biochemical pathway affected by Bis(triphenylsilyl)chromate 96 is the oxidation of alcohols to corresponding carbonyl compounds . This process is crucial in various chemical reactions and industrial processes. The downstream effects include the production of ketones, which are essential intermediates in many chemical syntheses .
Pharmacokinetics
Its bioavailability would be influenced by factors such as its physical and chemical properties, including its molecular weight and solubility .
Result of Action
The molecular and cellular effects of Bis(triphenylsilyl)chromate 96’s action are the transformation of secondary benzylic and allylic trimethylsilyl ethers into ketones . This transformation is a result of the oxidation reaction facilitated by Bis(triphenylsilyl)chromate 96 .
準備方法
Synthetic Routes and Reaction Conditions: Bis(triphenylsilyl)chromate can be synthesized through the reaction of chromic acid with triphenylsilanol. The reaction typically involves the use of an organic solvent such as dichloromethane and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of bis(triphenylsilyl)chromate 96 involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through recrystallization or other suitable methods .
化学反応の分析
Types of Reactions:
Oxidation: Bis(triphenylsilyl)chromate is commonly used as an oxidizing agent.
Polymerization: It acts as a catalyst in the polymerization of ethylene, facilitating the formation of polyethylene.
Common Reagents and Conditions:
Polymerization: Ethylene gas is polymerized in the presence of bis(triphenylsilyl)chromate 96 under controlled temperature and pressure conditions.
Major Products:
類似化合物との比較
Bis(trimethylsilyl)chromate: Another silyl chromate compound used in similar oxidation reactions.
Chromium trioxide: A more commonly used oxidizing agent but less selective compared to bis(triphenylsilyl)chromate 96.
Uniqueness: Bis(triphenylsilyl)chromate is unique due to its high selectivity and efficiency in catalyzing oxidation and polymerization reactions. Its ability to act as a phase transfer catalyst also sets it apart from other chromium-based oxidizing agents .
特性
IUPAC Name |
chromium(2+);oxido(triphenyl)silane;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H15OSi.Cr.2H2O/c2*19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*1-15H;;2*1H2/q2*-1;+2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYQXSBLHPWPXGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)[O-].O.O.[Cr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H34CrO4Si2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
638.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1624-02-8 |
Source


|
| Record name | Chromic acid (H2CrO4), bis(triphenylsilyl) ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Bis(triphenylsilyl) chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.103 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
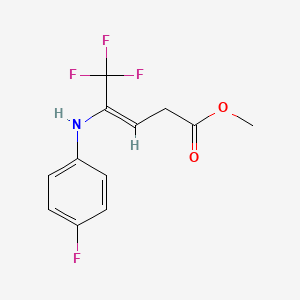

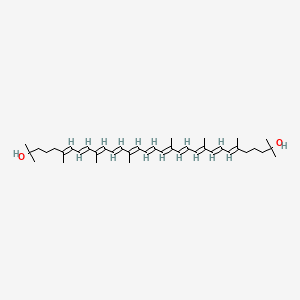
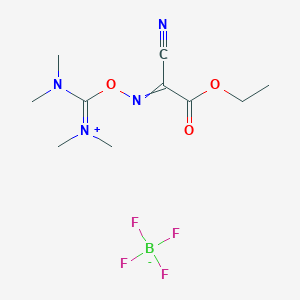
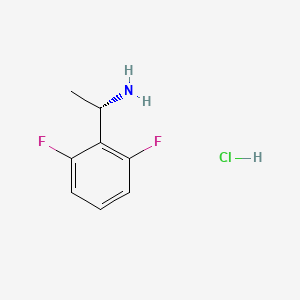
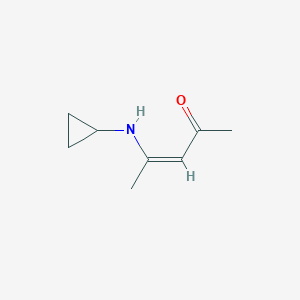
![2-[(E)-hex-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1148504.png)

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)

